molecular formula C9H13N B7861805 (S)-1-(m-Tolyl)ethanamine

(S)-1-(m-Tolyl)ethanamine

Cat. No.: B7861805
M. Wt: 135.21 g/mol
InChI Key: HIJMHAFOUAKOMS-QMMMGPOBSA-N
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Description

(S)-1-(m-Tolyl)ethanamine, also known as (S)-1-(3-methylphenyl)ethanamine, is a chiral amine with the molecular formula C9H13N. This compound is characterized by the presence of a methyl group attached to the benzene ring at the meta position and an ethylamine group attached to the chiral center. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(m-Tolyl)ethanamine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (m-Tolyl)acetone, using chiral catalysts. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in high enantioselectivity.

Another method involves the resolution of racemic 1-(m-Tolyl)ethanamine using chiral acids, such as tartaric acid or camphorsulfonic acid, to separate the enantiomers.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include hydrogen gas, a suitable solvent, and the chiral catalyst under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(m-Tolyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: The corresponding alkane.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(m-Tolyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of chiral ligands and catalysts.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and antihistamines.

    Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(m-Tolyl)ethanamine depends on its specific application. In the context of pharmaceuticals, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific drug or biologically active molecule synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(m-Tolyl)ethanamine: The enantiomer of (S)-1-(m-Tolyl)ethanamine, with similar chemical properties but different biological activity.

    1-(p-Tolyl)ethanamine: A structural isomer with the methyl group at the para position.

    1-(o-Tolyl)ethanamine: A structural isomer with the methyl group at the ortho position.

Uniqueness

This compound is unique due to its chiral nature and the specific positioning of the methyl group on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a precursor in the production of chiral pharmaceuticals.

Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMHAFOUAKOMS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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